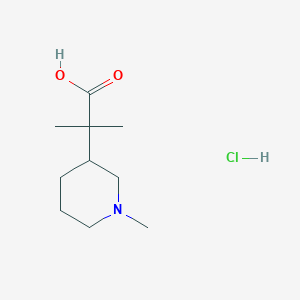

![molecular formula C6H12ClNO B1435501 3-Oxabicyclo[3.1.0]hexan-6-ylmethanamine hydrochloride CAS No. 1803598-78-8](/img/structure/B1435501.png)

3-Oxabicyclo[3.1.0]hexan-6-ylmethanamine hydrochloride

Overview

Description

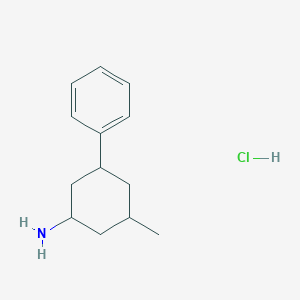

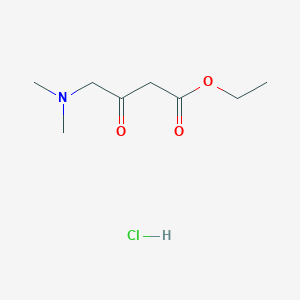

3-Oxabicyclo[3.1.0]hexan-6-ylmethanamine hydrochloride is a chemical compound with the molecular formula C6H12ClNO. It is a bicyclic amine that contains an oxirane ring, making it a unique structure in organic chemistry. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Scientific Research Applications

Chemical Reactions and Synthesis

Solvolysis Involving Epoxy Oxygen : Research by F. David (1979) found that the solvolysis of syn- and anti-6-oxabicyclo[3.1.0]hexan-3-ylmethyl p-bromobenzenesulphonates involves the participation of epoxy oxygen, resulting in rearranged products. This process is prohibited in the anti-analogue, leading mainly to the slower formation of unrearranged products (David, 1979).

Synthesis of Spiro[cyclopropa[a]pyrrolizine]- and Spiro[3-azabicyclo[3.1.0]hexane]oxindoles : Filatov et al. (2017) demonstrated the synthesis of these oxindoles through one-pot three-component reactions using substituted isatins, α-amino acids, and cyclopropenes. The anticancer activity of some compounds against human leukemia K562 cell line was also evaluated (Filatov et al., 2017).

Gold(I)-Catalyzed Three-Component Additions : Tian and Shi (2007) reported that using gold(I) as a catalyst, three-component addition reactions involving 2-(arylmethylene)cyclopropylcarbinols, terminal arynes, and alcohols can produce 3-oxabicyclo[3.1.0]hexanes. This method offers high yields and moderate diastereoselectivities under mild conditions (Tian & Shi, 2007).

Microwave Spectrum and Molecular Conformation : Malloy (1974) studied the microwave spectrum of 3-oxabicyclo(3.1.0.)hexane, concluding that it has a single stable boat conformation. The study provides insights into the molecular structure and dipole moment of this compound (Malloy, 1974).

Biological and Medicinal Research

- Neuronal Nicotinic Acetylcholine Receptor Antagonist for Depression : Nirogi et al. (2020) discovered a novel compound, 3-(6-chloropyridine-3-yloxymethyl)-2-azabicyclo[3.1.0]hexane hydrochloride, which is a potent antagonist for the treatment of depression. It showed significant antidepressant activity and is devoid of cardiovascular and gastrointestinal side effects (Nirogi et al., 2020).

Conformational Studies

Molecular Structures and Conformations : Kang et al. (2000) reexamined the molecular structures, conformations, and vibrational spectra of 3-oxabicyclo[3.1.0]hexane and its analogues, providing insights into the structural parameters and ring-puckering potential profiles (Kang et al., 2000).

Synthesis of Locked Pyrimidine Nucleosides : Ludek and Marquez (2012) synthesized a new class of locked nucleosides built on a 2-oxabicyclo[3.1.0]hexane template. The anti-HIV activity of these compounds was tested, revealing moderate activity in certain cell lines (Ludek & Marquez, 2012).

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of 3-Oxabicyclo[31It is a crucial component in several antiviral medications, such as boceprevir and pf-07321332 . Boceprevir is a well-known protease inhibitor for the hepatitis C virus , and pf-07321332 is an oral medication used for the treatment of COVID-19 .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Oxabicyclo[31The compound’s solubility may be improved by the insertion of a quaternary center into the core structure .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxabicyclo[3.1.0]hexan-6-ylmethanamine hydrochloride typically involves the

Properties

IUPAC Name |

3-oxabicyclo[3.1.0]hexan-6-ylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO.ClH/c7-1-4-5-2-8-3-6(4)5;/h4-6H,1-3,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSIVBRSOHYOUPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C2CN)CO1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile](/img/structure/B1435422.png)

amine hydrochloride](/img/structure/B1435429.png)

![5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-ol](/img/structure/B1435435.png)

![1-methyl-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B1435438.png)

![[1-(methoxymethyl)-3,4-dihydro-1H-2-benzopyran-1-yl]methanamine hydrochloride](/img/structure/B1435440.png)